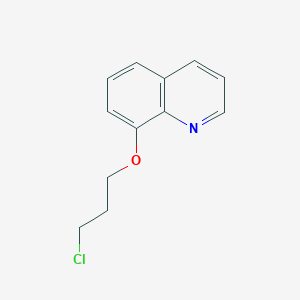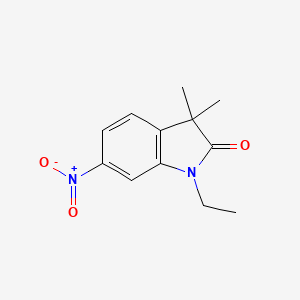
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
准备方法
The synthesis of 1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor indole compound followed by alkylation and subsequent functional group modifications . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
化学反应分析
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole ring structure allows it to bind to multiple receptors, influencing different biochemical pathways .
相似化合物的比较
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one can be compared with other indole derivatives such as:
1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide: Similar in structure but with different functional groups.
1′,3′,3′-Trimethyl-6-nitrospiro[chromene-2,2′-indoline]: Another indole derivative with distinct applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
属性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
1-ethyl-3,3-dimethyl-6-nitroindol-2-one |
InChI |
InChI=1S/C12H14N2O3/c1-4-13-10-7-8(14(16)17)5-6-9(10)12(2,3)11(13)15/h5-7H,4H2,1-3H3 |
InChI 键 |
LUUINGVHEHDLDS-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(C1=O)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
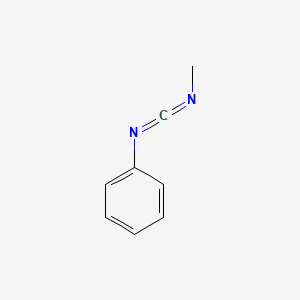
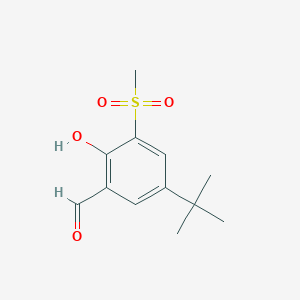
![4-Piperidinone, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-](/img/structure/B8583508.png)

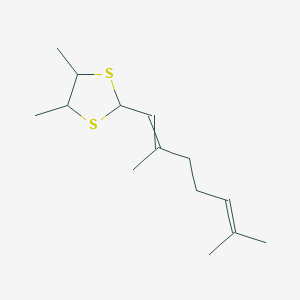
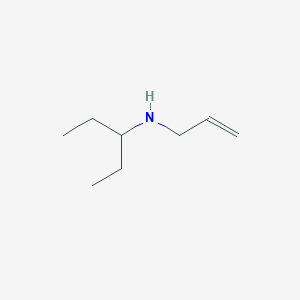
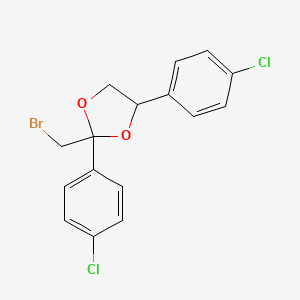
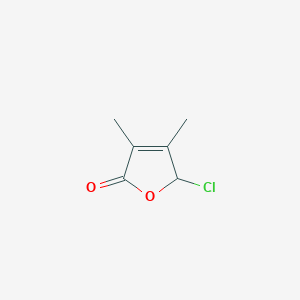
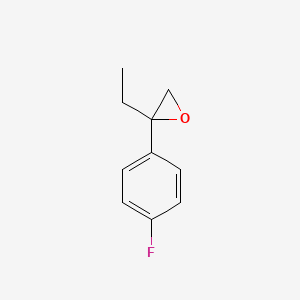
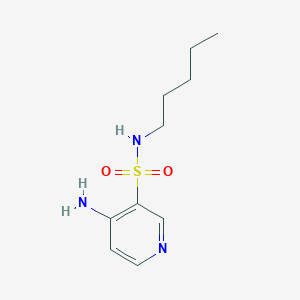
![4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B8583561.png)
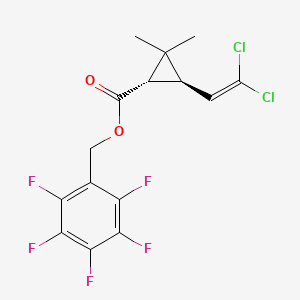
![1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carbaldehyde](/img/structure/B8583584.png)
